2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester, (E)-(9CI)
Description
2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester, (E)-(9CI) is a fluorinated acrylic acid derivative with a methoxy substituent. Its structure comprises a propenoic acid backbone (CH₂=CH–COOCH₃) modified at positions 2 and 3 with fluorine and methoxy groups, respectively. The (E)-configuration indicates the trans arrangement of substituents across the double bond. This compound is of interest in medicinal and materials chemistry due to the electronegative fluorine atom and electron-donating methoxy group, which influence reactivity and stability .
Properties
Molecular Formula |
C5H7FO3 |
|---|---|
Molecular Weight |
134.11 g/mol |
IUPAC Name |
methyl (E)-2-fluoro-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C5H7FO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3/b4-3+ |
InChI Key |
GEYVOMKNBOZKKB-ONEGZZNKSA-N |
Isomeric SMILES |
CO/C=C(\C(=O)OC)/F |
Canonical SMILES |
COC=C(C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester typically involves the esterification of 2-fluoro-3-methoxypropenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing waste and ensuring the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors or probes.
Medicine: Research into its potential therapeutic applications includes exploring its role as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-fluoro-3-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes, making the compound a potential candidate for drug development and other applications.
Comparison with Similar Compounds
Methyl Ferulate (2-Propenoic Acid, 3-(4-Hydroxy-3-Methoxyphenyl)-, Methyl Ester)
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : 208.21 g/mol
- Substituents: 3-(4-hydroxy-3-methoxyphenyl) group attached to the propenoic acid chain.
- Properties: The phenolic hydroxyl and methoxy groups enhance solubility in polar solvents. The conjugated aromatic system contributes to UV absorption, making it useful in photostability studies .
- Comparison: Unlike the target compound, methyl ferulate contains a phenyl ring with hydroxyl and methoxy groups, enabling π-π interactions.
Methyl 4-Hydroxycinnamate (2-Propenoic Acid, 3-(4-Hydroxyphenyl)-, Methyl Ester)
- Molecular Formula : C₁₀H₁₀O₃
- Molecular Weight : 178.18 g/mol
- Substituents : 3-(4-hydroxyphenyl) group.
- Properties : Exhibits strong hydrogen bonding due to the hydroxyl group, leading to higher melting points (~152–157°C) .
- Comparison : The absence of fluorine in this compound reduces its electrophilic character compared to the target. The hydroxyl group increases polarity but may also make it prone to oxidation .
Methyl α-Cyanocinnamate (2-Propenoic Acid, 2-Cyano-3-Phenyl-, Methyl Ester)
- Molecular Formula: C₁₁H₉NO₂
- Molecular Weight : 187.20 g/mol
- Substituents: 2-cyano and 3-phenyl groups.
- Properties: The electron-withdrawing cyano group stabilizes the double bond, reducing reactivity toward nucleophiles. This compound is used in polymer crosslinking due to its rigid structure .
- Comparison: The cyano group in this compound contrasts with the target’s fluorine and methoxy substituents. While both have electron-withdrawing groups, the methoxy group in the target may counterbalance fluorine’s electronegativity, altering solubility and reactivity.
2-Propenoic Acid, 2-[[[(4-Methoxyphenyl)methoxy]carbonyl]amino]-3-Phenyl-, Methyl Ester (CAS 140422-49-7)
- Molecular Formula: C₁₉H₁₉NO₅
- Molecular Weight : 341.36 g/mol
- Substituents : Carbamate-linked 4-methoxyphenyl and phenyl groups.
- Properties : The carbamate group introduces hydrogen-bonding capability, while the methoxy and phenyl groups enhance lipophilicity .
- Comparison : This compound’s bulky substituents and carbamate functionality contrast with the target’s simpler structure. The target’s smaller size and fluorine atom may improve membrane permeability in biological applications.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Fluorine’s Role : The fluorine atom in the target compound likely enhances metabolic stability and alters electronic density, making it a candidate for bioactive molecule design.
- Methoxy vs. Hydroxy Groups : Compared to methyl 4-hydroxycinnamate, the target’s methoxy group reduces hydrogen bonding but increases hydrophobicity.
- Structural Simplicity : Unlike methyl ferulate and carbamate derivatives, the target’s lack of aromatic rings may reduce steric hindrance, favoring reactions at the double bond.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
